1-クロロ-6,7-ジメトキシフタラジン

概要

説明

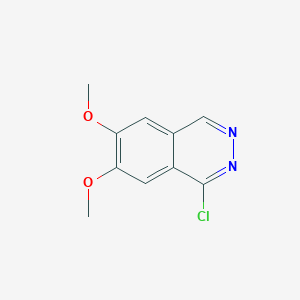

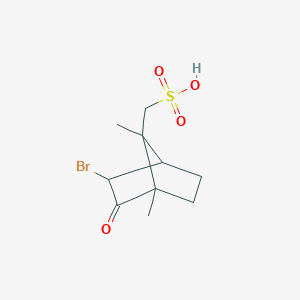

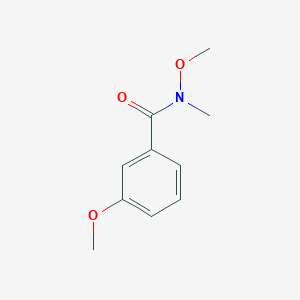

1-Chloro-6,7-dimethoxyphthalazine is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Chloro-6,7-dimethoxyphthalazine is 1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Chloro-6,7-dimethoxyphthalazine is a powder with a melting point of 195-197°C . It has a molecular weight of 224.64 and a molecular formula of C10H9ClN2O2 .科学的研究の応用

強心薬開発

1-クロロ-6,7-ジメトキシフタラジン: は、強心薬としての可能性について研究されています。 研究によると、この化合物の誘導体は強力な強心作用を示す可能性があり、アムリノンに匹敵する可能性があります。 . この用途は、心不全やその他の心臓病の治療法の開発において重要です。

ホスホジエステラーゼ阻害剤合成

この化合物は、ホスホジエステラーゼ阻害剤薬であるカルバゼランの合成に役立つ中間体として役立ちます。 . ホスホジエステラーゼ阻害剤は、呼吸器疾患や勃起不全の治療など、幅広い治療用途があります。

神経学研究

1-クロロ-6,7-ジメトキシフタラジン: は、神経学研究化学物質や分析基準を専門とするサプライヤーから入手できます。 . それは神経疾患の研究に使用され、統合失調症などの病気の理解に貢献する可能性があります。

分析化学

この化合物は、NMR、HPLC、LC-MS、UPLCなどのさまざまな分析化学アプリケーションで使用されています。 . これらの技術は、研究における化学化合物の定性分析と定量分析に不可欠です。

作用機序

The mechanism of action of 1-Chloro-6,7-dimethoxyphthalazine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the production of certain cytokines, which are involved in inflammation.

Biochemical and Physiological Effects

1-Chloro-6,7-dimethoxyphthalazine has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to reduce inflammation, inhibit tumor cell growth, and reduce the production of certain cytokines. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

実験室実験の利点と制限

1-Chloro-6,7-dimethoxyphthalazine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using 1-Chloro-6,7-dimethoxyphthalazine in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects are not always consistent, and its mechanism of action is not yet fully understood.

将来の方向性

There are a variety of potential future directions for research on 1-Chloro-6,7-dimethoxyphthalazine. One potential direction is to further investigate its potential use in cancer treatment. Additionally, further research could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential use of 1-Chloro-6,7-dimethoxyphthalazine as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential use of 1-Chloro-6,7-dimethoxyphthalazine in laboratory experiments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-chloro-6,7-dimethoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFKIBHRGIYRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608262 | |

| Record name | 1-Chloro-6,7-dimethoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-23-1 | |

| Record name | 1-Chloro-6,7-dimethoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6,7-dimethoxyphthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

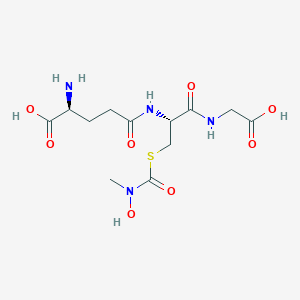

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)

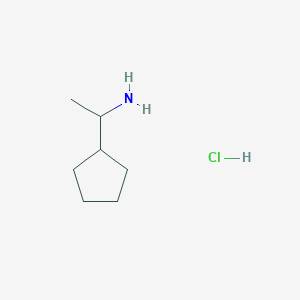

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)

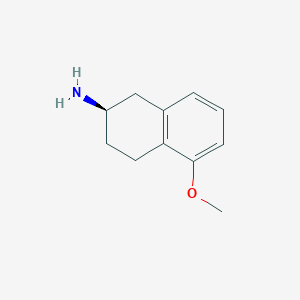

![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)